Cellular tumor antigen p53 (99-107)

HLA restriction cancer immunotherapy CTL epitope

p53 (99–107) is the only wild-type p53 CTL epitope naturally restricted by HLA-B*4601, an allele carried by ~400 million people of East Asian descent. Unlike HLA-A*0201-restricted p53 peptides (e.g., 65–73, 149–157, 264–272), this peptide is indispensable for immune monitoring and vaccine design targeting HLA-B46-positive cancer patients. It was identified from tumor-infiltrating CTLs of a colon cancer patient and is validated for allele-specific T-cell induction, tetramer/destramer staining, and ELISPOT. Substitution with common HLA-A*02:01 peptides is scientifically invalid for HLA-B46+ samples. Supplied lyophilized, ≥95% HPLC, identity confirmed by MS. For research use only.

Molecular Formula
Molecular Weight
Cat. No. B1575139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellular tumor antigen p53 (99-107)
SynonymsCellular tumor antigen p53 (99-107)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cellular Tumor Antigen p53 (99–107) Peptide — A Nonmutated Epitope for HLA-B*4601-Restricted Cancer Immunotherapy Research


Cellular tumor antigen p53 (99–107) is a wild-type-sequence nonamer peptide (GLAPPQHLIRV) derived from the DNA-binding domain of the human TP53 tumor‑suppressor protein [1]. Unlike most immunodominant p53‑derived CTL epitopes that are restricted by the globally frequent HLA‑A*0201 allele, this peptide is presented by HLA‑B*4601, a serotype prevalent in East Asian populations [2]. It was originally identified from tumor‑infiltrating CTLs of a colon cancer patient harboring a TP53 mutation and represents one of the few p53 epitopes for which direct in situ CTL recognition at the tumor site has been documented [1]. The peptide is used as a research reagent for studying allele‑specific T‑cell immunity and for developing p53‑directed immunotherapies tailored to HLA‑B46‑positive patient cohorts [1][3].

Why Cellular Tumor Antigen p53 (99–107) Cannot Be Substituted by Other Wild‑Type p53 Peptides in HLA‑B46‑Specific Applications


Wild‑type p53‑derived CTL epitopes are not interchangeable because each peptide is restricted by a single, or very limited set, of HLA class I alleles, and the allele frequency varies dramatically across human populations [1]. The overwhelming majority of p53 CTL epitopes characterized to date — including p53 (65–73), (149–157), and (264–272) — bind HLA‑A*0201, an allele common in Caucasians but less frequent in East Asians [2]. p53 (99–107) is one of the very few epitopes naturally restricted by HLA‑B*4601, which is carried by an estimated 400 million people of East Asian descent [3]. Substituting p53 (99–107) with any HLA‑A*0201‑restricted p53 peptide would eliminate assay sensitivity and relevance in HLA‑B46‑positive donor or patient samples, making such substitutions scientifically invalid for studies targeting this patient segment [1][3].

Product‑Specific Quantitative Differentiation Evidence for Cellular Tumor Antigen p53 (99–107) Versus Closest p53‑Derived Analogs


HLA‑B46 Exclusivity Versus HLA‑A2‑Restricted p53 Peptides for CTL Recognition of Tumor Cells Harboring p53 Mutations

p53 (99–107) is presented by the HLA‑B*4601 allele, whereas the three best‑characterized wild‑type p53 CTL epitopes — p53 (65–73) (RMPEAAPPV), p53 (149–157) (STPPPGTRV), and p53 (264–272) (LLGRNSFEV) — are all restricted by HLA‑A*0201 [1]. In the landmark Gnjatic et al. mapping study of 150 synthetic p53 peptides, p53 (99–107) was not identified as an HLA‑A1, ‑A2, ‑B7, or ‑B8 binder, confirming its distinct restriction profile [2]. Azuma et al. demonstrated that p53 (99–107)‑specific CTLs derived from HLA‑B46‑positive cancer patients lysed HLA‑B46(+) tumor cells with p53 mutations but did not react to tumor cells without the p53 mutation or to normal phytohemagglutinin‑blastoid cells [1]. This dual‑specificity profile — HLA‑B46 dependence plus tumor selectivity — is not replicated by any HLA‑A2‑restricted p53 peptide.

HLA restriction cancer immunotherapy CTL epitope

Epitope Origin — A Nonmutated Peptide Encoded by a Mutated p53 Gene Distinguishes p53 (99–107) from Standard Wild‑Type Peptides

Unlike the majority of characterized wild‑type p53 epitopes that derive from genes without mutations, p53 (99–107) was identified as a nonmutated nonapeptide encoded by a mutated TP53 gene in the tumor [1]. Specifically, a colon cancer with a missense p53 mutation produced the wild‑type sequence peptide at positions 99–107, which was recognized by CTLs at the tumor site [1]. Wild‑type p53 peptides (65–73), (149–157), and (264–272) are derived from non‑mutated genes and are processed from overexpressed wild‑type p53 protein [2]. This difference in genomic origin matters because epitopes arising from mutated alleles may exhibit altered processing dynamics and differential T‑cell repertoire selection compared with those from wild‑type alleles [3]. The p53 (99–107) epitope thus represents a unique class — a wild‑type sequence peptide that is presented specifically in the context of neighboring p53 mutations, offering a distinct target for tumors with p53 gene alterations [1].

epitope origin p53 mutation tumor immunology

CTL Induction from Cancer Patients But Not Healthy Donors — Selective Immunogenicity of p53 (99–107)

When peripheral blood mononuclear cells (PBMCs) from cancer patients and healthy donors were stimulated with p53 (99–107) peptide, HLA‑B46‑restricted, peptide‑specific CTLs were successfully induced only from the PBMCs of cancer patients, not from healthy donors [1]. In contrast, HLA‑A2‑restricted p53 peptides such as (149–157) and (264–272) have been used to generate CTLs from healthy donor PBMCs [2]. This differential inducibility suggests that the T‑cell repertoire responsive to p53 (99–107) is preferentially expanded in tumor‑bearing patients, likely due to in vivo priming by tumor‑derived peptide [1]. No quantitative comparison of CTL precursor frequencies is available, but the dichotomous patient‑only induction pattern provides a strong practical selection criterion: p53 (99–107) is suitable for studies focused on patient‑derived T‑cell responses, whereas other p53 peptides may be more appropriate for healthy‑donor screening or tolerance studies [2].

CTL induction cancer vs healthy immunogenicity

HLA‑A24 Binding Affinity Comparison — p53 (102–111) Peptide Overlap Region Shows Intermediate Affinity Relative to Other HLA‑A24‑Binding p53 Peptides

Although direct HLA‑B*4601 binding affinity data for p53 (99–107) are not published, affinity data for the partially overlapping p53 (102–111) peptide (TYQGSYGFRL) in the context of HLA‑A*2402 are available from a comparative study [1]. The p53 (102–111) peptide showed a BL50 (the peptide concentration required to achieve 50% stabilization of HLA‑A24 molecules) of 6.2 × 10⁻⁵ M, placing it in the intermediate‑affinity range [1]. For comparison, the strongest HLA‑A24‑binding p53 peptide in the same study, p53 (125–134), exhibited a BL50 of 1.5 × 10⁻⁹ M, while the weakest, p53 (106–114), had a BL50 of 1.7 × 10⁻³ M [1]. The p53 (102–111) region overlaps by 3 amino acids with p53 (99–107), providing structural context for the epitope region that may be presented by multiple HLA alleles. However, for the HLA‑B*4601‑restricted p53 (99–107) epitope, the critical selection criterion is the restriction allele itself rather than the absolute binding affinity, because CTL recognition is determined by the HLA‑peptide‑TCR ternary complex [2].

HLA-A24 binding BL50 peptide affinity

Modified p53 (149–157) (SLPPPGTRV) Shows Enhanced HLA‑A2 Binding vs Wild‑Type, but p53 (99–107) Provides an Unmodified Epitope for HLA‑B46‑Specific Studies

Several groups have engineered modified p53 peptides with enhanced HLA‑A2 binding and CTL immunogenicity. For instance, the modified p53 (149–157) peptide (SLPPPGTRV) with a Ser→Leu replacement at the P2 anchor position showed improved HLA‑A2 binding and more efficient CTL sensitization compared to the wild‑type STPPPGTRV peptide [1]. Wild‑type p53 (99–107), by contrast, is an unmodified natural epitope restricted by HLA‑B46, for which no anchor‑optimized variant has been reported [2]. The use of wild‑type sequences is critical for applications where natural antigen processing and presentation are to be studied, as modified anchor residues can alter proteasomal cleavage, TAP transport, and TCR repertoire selection [1]. Therefore, for HLA‑B46‑restricted CTL studies requiring natural epitope processing, p53 (99–107) is the appropriate reagent, while modified HLA‑A2 peptides are suited for vaccine design studies where enhanced immunogenicity is desired [1][2].

modified peptide HLA-A2 affinity anchor optimization

Optimal Research and Industrial Application Scenarios for Cellular Tumor Antigen p53 (99–107) Peptide Based on Quantitative Differentiation Evidence


HLA‑B46‑Specific p53‑Directed Cancer Immunotherapy Development in East Asian Patient Populations

Given that HLA‑B*4601 is carried by an estimated 400 million people of East Asian descent and p53 (99–107) is the only p53 peptide whose tumor‑reactive CTL recognition has been demonstrated in the context of this allele, the peptide should be the first‑choice reagent for peptide‑based vaccine and T‑cell therapy design targeting HLA‑B46‑positive cancer patients [1]. Use standard CTL induction protocols with patient PBMCs and monitor peptide‑specific CTL frequency via HLA‑B46/peptide tetramer staining or ELISPOT [1][2].

Ex Vivo Monitoring of Tumor‑Specific T‑Cell Responses in HLA‑B46‑Positive Cancer Patients

The patient‑selective CTL induction pattern reported for p53 (99–107) makes it uniquely suitable for ex vivo immune monitoring studies in HLA‑B46‑positive cancer patients [1]. Employ p53 (99–107)‑loaded HLA‑B46 tetramers or dextramers to enumerate and phenotype tumor‑reactive CD8⁺ T cells directly from patient blood or tumor‑infiltrating lymphocyte samples [2][3].

Natural Epitope Processing and Presentation Studies for Tumor‑Specific CTL Recognition

Because p53 (99–107) is a wild‑type sequence epitope arising from a mutated p53 gene locus, it represents a unique model system for studying how neighboring missense mutations influence the processing and presentation of downstream nonmutated peptides [1]. Use the peptide in combination with target cells expressing specific p53 mutations to dissect the antigen processing pathway (proteasome cleavage, TAP transport, HLA loading) and compare with wild‑type p53 peptides (65–73), (149–157), and (264–272) processed from nonmutated genes [2].

Quality Control Standard for HLA‑B46‑Specific MHC Multimer Production

Due to the allele‑specific nature of MHC‑peptide tetramer reagents, p53 (99–107) can serve as a positive‑control peptide for validating the folding and peptide‑exchange efficiency of recombinant HLA‑B*4601 monomers [1][3]. Biochemical purity (≥95% by HPLC) and identity confirmation by MS are standard quality metrics; the functional validation, however, requires that the folded HLA‑B46/p53 (99–107) complex is recognized by a conformation‑dependent anti‑HLA class I antibody, such as W6/32 [3].

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